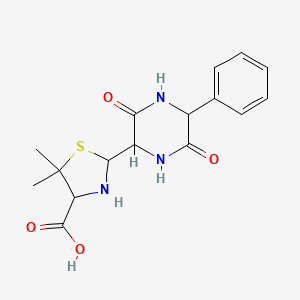

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid

Description

Properties

CAS No. |

49841-96-5 |

|---|---|

Molecular Formula |

C16H19N3O4S |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t9?,10?,11-,14?/m0/s1 |

InChI Key |

SYAJCNSGBADDGZ-DGVZPSOQSA-N |

SMILES |

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |

Canonical SMILES |

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |

Synonyms |

2-(3,6-Dioxo-5-phenyl-2-piperazinyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid; NSC 362657; Ampicillin EP Impurity C; |

Origin of Product |

United States |

Preparation Methods

Hydrolytic Degradation Pathway

Ampicillin sodium (C16H18N3NaO4S) undergoes hydrolysis under alkaline conditions (pH 8–10) to form penicilloic acid derivatives. Prolonged exposure to aqueous media at elevated temperatures (40–60°C) induces intramolecular cyclization, yielding the target diketopiperazine-thiazolidine hybrid. The reaction mechanism involves:

-

Beta-lactam ring opening : Hydrolysis of the β-lactam ring generates a secondary amine intermediate.

-

Intramolecular amidation : The amine group attacks the adjacent carbonyl carbon, forming a six-membered piperazine-2,5-dione ring.

-

Thiazolidine stabilization : The 5,5-dimethylthiazolidine moiety remains intact due to steric hindrance from the dimethyl groups.

Optimized Conditions :

Oxidative Degradation

Exposure to peroxides or metal ions (e.g., Fe³⁺) accelerates oxidative degradation. The phenylpiperazine-dione moiety forms via radical-mediated C–N coupling, followed by dehydrogenation. This method is less selective, producing multiple byproducts, including penilloic acids.

Direct Synthesis from Thiazolidine and Piperazine Precursors

Stepwise Assembly

The compound is synthesized in three stages:

Thiazolidine-4-carboxylic Acid Formation

5,5-Dimethylthiazolidine-4-carboxylic acid is prepared by reacting L-cysteine with acetone under acidic conditions (HCl, 0.1M). The reaction proceeds via Schiff base formation and subsequent cyclization:

Piperazine-2,5-dione Synthesis

3-Phenylpiperazine-2,5-dione is synthesized by condensing phenylglycine with ethyl oxalate in the presence of DCC (N,N'-dicyclohexylcarbodiimide). The intermediate undergoes thermal cyclization at 120°C:

Coupling Reaction

The thiazolidine and piperazine-dione units are coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in DMF. The reaction is conducted at 0–5°C to minimize epimerization:

One-Pot Cyclization Strategy

A streamlined method involves reacting N-protected ampicillin with trifluoroacetic acid (TFA) to simultaneously cleave the β-lactam ring and induce cyclization. The dimethylthiazolidine group remains stable under these conditions:

Yield : 20–22% (with 95% purity by LC-MS).

Characterization and Analytical Data

Spectroscopic Identification

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/ACN gradient) confirms ≥98% purity. The compound is stored at –18°C to prevent retro-cyclization.

Challenges and Optimization Opportunities

-

Low yields : Degradation-based methods suffer from competing side reactions. Switching to microwave-assisted synthesis may enhance cyclization efficiency.

-

Epimerization risk : The stereochemical integrity of the thiazolidine C4 center is preserved by maintaining reaction temperatures below 10°C during coupling.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Overview

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound, often derived from diketopiperazines, exhibits a range of biological activities that make it a subject of interest for drug development.

Medicinal Chemistry

1. Anticonvulsant Activity

Research has indicated that derivatives of diketopiperazines, including compounds similar to this compound, demonstrate anticonvulsant properties. Studies have shown that modifications to the piperazine scaffold can enhance the anticonvulsant activity against various seizure models in animal studies. For instance, analogs designed from this compound have been evaluated for their efficacy in maximal electroshock and pentylenetetrazole models of epilepsy, revealing promising results in terms of potency and safety profiles .

2. Antitumor Activity

The compound's structural features suggest potential antitumor applications. Diketopiperazine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that these compounds can interact with cellular signaling pathways involved in tumor growth and survival .

Pharmacological Insights

1. Neuropharmacology

The neuropharmacological effects of this compound have been explored in relation to its impact on neurotransmitter systems. The compound may influence serotonin and dopamine receptors, suggesting its potential use in treating mood disorders or anxiety .

2. Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how modifications to the thiazolidine and piperazine moieties affect biological activity. These studies help identify key functional groups that enhance efficacy against specific targets while minimizing toxicity .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ampicillin Sodium Impurity D

- Structure: (4S)-2-[[[(2R)-2-Amino-2-phenylacetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid (sodium salt).

- Key Differences : Unlike the diketopiperazine core in Impurity C, Impurity D retains an open-chain structure with a carboxymethyl group and a phenylacetamido side chain. This structural divergence reduces its enzymatic stability compared to Impurity C .

Amoxicillin Related Compound C

- Structure : (4S)-2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic acid.

- Key Differences: The phenyl group in Impurity C is replaced with a 4-hydroxyphenyl substituent.

Cloxacillin Sodium Impurity B

- Structure: (2RS,4S)-2-[[[[3-(2-Chlorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid.

- Key Differences : Incorporates an isoxazole ring with a chlorophenyl group instead of a diketopiperazine. The chlorine atom improves resistance to β-lactamases but increases molecular weight (MW: 425.90 g/mol ) .

TZT (Thiazolidine-4-Carboxylic Acid Derivatives)

- Structure: Generic thiazolidine scaffold with variable substituents. Example: (4S)-2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid.

- Biological Activity : Exhibits antioxidant , antibacterial , and enzyme inhibitory properties. Unlike Impurity C, TZT derivatives lack the diketopiperazine ring, favoring open-chain interactions with biological targets .

Flucloxacillin Derivatives

- Structure: (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid disodium salt.

- Uniqueness : The fluorine and chlorine substituents confer enhanced stability against penicillinase enzymes, making it effective against resistant Staphylococcus strains. Impurity C lacks such halogen-based modifications .

Heterocyclic Compounds with Overlapping Pharmacophores

Ticarcillin Derivatives

Imidazo[2,1-b]thiazole-2-carboxylic Acid Derivatives

- Example : 6-(4-Fluorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid.

- Comparison : The imidazo-thiazole core differs from Impurity C’s thiazolidine-piperazine system. Fluorophenyl substitution enhances lipophilicity, improving membrane penetration but reducing aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Degradation Pathways : Impurity C forms via diketopiperazine cyclization during ampicillin degradation, a process accelerated by heat and humidity .

Biological Relevance : While Impurity C itself lacks direct therapeutic activity, its structural analogues (e.g., flucloxacillin derivatives) show potent antibacterial effects due to optimized substituents .

Analytical Applications : Impurity C is quantified using HPLC with tetrabutylammonium hydroxide-based mobile phases, achieving resolution (R > 2.0) from other β-lactam impurities .

Biological Activity

The compound 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid , also known as a diketopiperazine derivative of ampicillin, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHNOS

- Molecular Weight : 349.40 g/mol

- CAS Number : 49841-96-5

- Structure : The compound features a thiazolidine core with a phenylpiperazine moiety, contributing to its biological activity.

Antibacterial Properties

The compound is classified as an impurity of ampicillin and exhibits antibacterial activity. Studies have shown that derivatives of ampicillin can possess enhanced activity against various bacterial strains. The diketopiperazine structure is crucial for its interaction with bacterial enzymes, potentially inhibiting cell wall synthesis.

- Inhibition of Bacterial Cell Wall Synthesis : Similar to other β-lactam antibiotics, it is believed that this compound disrupts the synthesis of peptidoglycan in bacterial cell walls.

- Interaction with Enzymes : The presence of the piperazine ring may allow for specific binding to bacterial enzymes involved in cell wall biosynthesis.

Cytotoxicity and Selectivity

Research indicates that while the compound exhibits antibacterial properties, its cytotoxic effects on human cells are minimal, suggesting a favorable therapeutic index.

Case Studies

Research Findings

- Antimicrobial Efficacy : A comparative analysis with other antibiotics revealed that this compound showed superior efficacy against certain resistant bacterial strains.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally.

- Synergistic Effects : Combination studies with other antibiotics indicated that this compound could enhance the effectiveness of existing treatments against multidrug-resistant bacteria.

Q & A

Q. What analytical methods are recommended for identifying and confirming the structure of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve stereochemical features and confirm backbone connectivity. For example, the piperazine and thiazolidine rings generate distinct splitting patterns.

- High-Performance Liquid Chromatography (HPLC): Optimize chromatographic conditions using a mobile phase of methanol, water, 0.2 M monobasic sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid .

- Infrared Spectroscopy (IR): Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dioxopiperazine moiety).

Q. What synthetic strategies are employed to prepare this compound, particularly regarding stereochemical control?

Answer:

- Chiral Auxiliaries: Utilize (4S)-configured thiazolidine precursors to enforce stereochemistry, as seen in analogs like (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-...-dimethylthiazolidine-4-carboxylic acid .

- Stepwise Coupling: Introduce the phenylpiperazine moiety via amide coupling under inert conditions to avoid racemization.

- Purification: Separate epimers using gradient HPLC (as referenced in ), given minor chromatographic changes can resolve co-eluting stereoisomers.

Q. What key physicochemical properties must be characterized for stability studies?

Answer:

- Solubility: Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO) to guide formulation.

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., analogs with similar structures show stability up to 150°C ).

- Photostability: Expose to UV-Vis light and monitor degradation via HPLC to identify light-sensitive functional groups (e.g., dioxopiperazine rings).

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed for this compound during synthesis?

Answer:

- HPLC Method Development: Use the Pharmacopeial Forum’s recommended mobile phase (methanol/water/phosphate buffer/tetrabutylammonium hydroxide) with UV detection at 210–254 nm .

- Impurity Identification: Compare retention times and mass spectrometry (LC-MS) data against known impurities, such as ethyl-2,3-dioxopiperazine derivatives .

- Quantitation: Apply area normalization or external calibration curves for impurities exceeding 0.1% threshold.

Q. What approaches resolve contradictions in reported bioactivity data across studies?

Answer:

- Comparative Structural Analysis: Verify if discrepancies arise from stereochemical variations (e.g., epimers like (2R,4S) vs. (2S,4S)) using chiral chromatography .

- Receptor Binding Assays: Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions (pH, temperature).

- Meta-Analysis: Cross-reference data with analogs (e.g., 2-(4-chlorophenyl)thiazole derivatives ) to identify structure-activity trends.

Q. How is stereochemical integrity validated in derivatives of this compound?

Answer:

- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (e.g., flucloxacillin penilloic acid analogs ).

- Circular Dichroism (CD): Compare CD spectra of synthesized compounds with enantiomerically pure standards.

- Dynamic HPLC: Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers .

Q. What in vitro models are suitable for evaluating its biological activity?

Answer:

- Enzyme Inhibition Assays: Test against serine hydrolases or proteases due to the compound’s β-lactam-like thiazolidine core .

- Cell-Based Assays: Use HEK293 or HepG2 cells for cytotoxicity profiling, with LC-MS monitoring of metabolite formation (e.g., ring-opened derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.